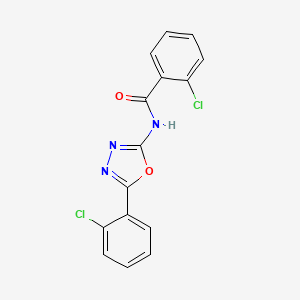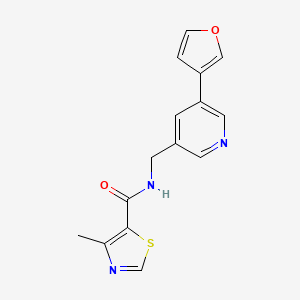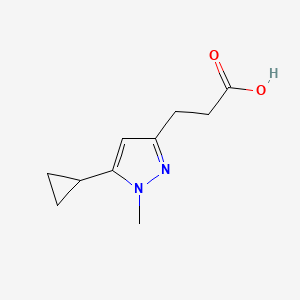![molecular formula C22H23N3O B2776172 5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009755-65-0](/img/structure/B2776172.png)
5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in many drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They are commonly prepared from α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . It’s a ring complex made up of a benzene ring and a pyrazine ring .Chemical Reactions Analysis
The reaction condition tolerates a wide variety of substituents on the 1,2-diamine ring as well as on the 1,2-dicarbonyl ring .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- The synthesis of compounds similar to 5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile involves cyclization reactions in polar solvents, often accelerated by specific agents such as lithium bromide. These synthesis processes are crucial for forming complex structures like tetrahydrofuran rings through intramolecular attacks, as demonstrated in related compounds (Verboom et al., 2010).
Applications in Organic Chemistry
- Compounds with similar structures are used in various organic syntheses, such as the formation of heteraryl- and arylsulfonyl-substituted pyrrolo- and pyrido[1,2-a]quinoline derivatives. These processes often involve condensation and cyclization reactions, illustrating the chemical versatility of such compounds (Tverdokhlebov et al., 2005).
Photovoltaic and Optical Applications
- Quinoline derivatives, including those structurally similar to the compound , have been studied for their photovoltaic properties. These compounds are used in the fabrication of organic-inorganic photodiode devices, demonstrating their potential in the field of renewable energy and materials science (Zeyada et al., 2016).
Structural and Optical Properties
- The structural and optical properties of quinoline derivatives are a subject of significant interest. Studies have explored the polycrystalline nature, nanocrystallites dispersion, and optical properties like transmittance and reflectance in these compounds, which may be relevant to the compound in focus (Zeyada et al., 2016).
Spectroscopic and Quantum Chemical Studies
- Detailed spectroscopic (FT-IR, NMR, UV-visible) and quantum chemical studies are conducted on quinoline derivatives to understand their molecular geometry, electronic properties, and thermodynamic properties. Such analyses are vital for elucidating the potential applications of these compounds in various fields, including biology and materials science (Wazzan et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-oxo-5-[(2,4,6-trimethylphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-14-9-15(2)18(16(3)10-14)13-25-21-11-17(12-23)6-7-19(21)24-8-4-5-20(24)22(25)26/h6-7,9-11,20H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQNCDLWAQCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=C(C=CC(=C3)C#N)N4CCCC4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)


![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)

![[4-(Trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2776112.png)
